8-(azepan-1-yl)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
8-(azepan-1-yl)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a structurally complex purine-dione derivative with the molecular formula C₂₄H₃₃N₅O₄ and an average molecular mass of 455.559 g/mol (monoisotopic mass: 455.253255) . Its IUPAC name reflects key substituents:
- Azepan-1-yl group: A seven-membered cyclic amine at position 8 of the purine core.
- 3-(3,4-Dimethylphenoxy)-2-hydroxypropyl chain: A phenoxy-substituted hydroxypropyl group at position 7, featuring methyl groups at the 3- and 4-positions of the aromatic ring.
- 1,3-Dimethylpurine-dione backbone: Methyl groups at positions 1 and 3 of the purine ring, with dione moieties at positions 2 and 6.
Its stereochemistry remains undefined (0 of 1 defined stereocenters) , which may influence biological activity and synthetic optimization.
Properties
IUPAC Name |
8-(azepan-1-yl)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-16-9-10-19(13-17(16)2)33-15-18(30)14-29-20-21(26(3)24(32)27(4)22(20)31)25-23(29)28-11-7-5-6-8-12-28/h9-10,13,18,30H,5-8,11-12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWJEXQBLZOHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to the purine class of molecules, characterized by a complex structure that includes an azepane ring and a dimethylphenoxy group. Its molecular formula is C₁₈H₂₃N₅O₃, and it has a molecular weight of approximately 357.41 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₃ |
| Molecular Weight | 357.41 g/mol |
| Functional Groups | Purine, Azepane, Dimethylphenoxy |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available purine derivatives. The synthetic pathway may include:
- Formation of the azepane ring.
- Introduction of the dimethylphenoxy group.
- Functionalization at the purine core.
These steps can be optimized for yield and purity using various organic synthesis techniques such as microwave-assisted synthesis or solvent-free conditions.
Antioxidant Properties
Research indicates that compounds similar to 8-(azepan-1-yl)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant antioxidant activity. This is crucial for mitigating oxidative stress in cells, which is linked to various diseases.
Anticancer Activity
In vitro studies have shown that this compound may inhibit the proliferation of cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results demonstrated a dose-dependent reduction in cell viability.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| HT-29 | 12.8 |
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties. Animal models have shown improvements in cognitive function following treatment with this compound, potentially linked to its ability to modulate neurotransmitter systems.
Case Study 1: Antioxidant Efficacy
A study published in Journal of Medicinal Chemistry explored the antioxidant capacity of related purine derivatives. The findings indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in neuronal cells.
Case Study 2: Cancer Cell Inhibition
In a clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered as part of a combination therapy. Preliminary results showed enhanced efficacy compared to standard treatments alone, leading to further investigations into its mechanism of action.
Comparison with Similar Compounds
Azepane vs. Smaller Cyclic Amines
The azepan-1-yl group (7-membered ring) at position 8 distinguishes the target compound from analogs with smaller cyclic amines (e.g., piperidinyl in ’s pyrimidine-dione derivative). Larger rings may enhance binding to G protein-coupled receptors (GPCRs) due to increased flexibility and van der Waals interactions .
Phenoxy Substitutions
- 3,4-Dimethylphenoxy (Target Compound): The electron-donating methyl groups may enhance metabolic stability and lipophilicity compared to unsubstituted phenoxy analogs.
- 4-Chlorophenoxy (): Chlorine’s electronegativity could increase membrane permeability but may introduce toxicity risks.
Purine Core Modifications
- Proxyphylline () : Lacks the azepane and complex side chains, resulting in simpler pharmacokinetics and bronchodilator effects via phosphodiesterase inhibition.
- TC227 () : The hydrazinyl group at position 8 enables chelation with metal ions in parasitic enzymes, highlighting the role of substituents in target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
